Electron-Withdrawing Effect of 4-Chlorobenzyl Group
The presence of the 4-chlorobenzyloxy group, specifically its para-chloro substituent, exerts an electron-withdrawing effect (-I) on the aryl ring system. A 2024 study by Liu et al. quantified the substituent effects of arylboronic acids in aqueous micellar Suzuki couplings, establishing that electron-donating groups (EDGs) are beneficial to the reaction rate, while electron-withdrawing groups (EWGs) are unfavorable [1]. While the target compound contains both an EDG (ether oxygen) and an EWG (chlorine), the remote chlorine provides a net electronic influence that is distinct from unsubstituted benzyl or alkyl ethers. This electronic modulation directly impacts the rate of the transmetalation step, a key factor in coupling efficiency [1].
| Evidence Dimension | Electron-Donating vs. Electron-Withdrawing Effect on Suzuki Coupling Rate |
|---|---|
| Target Compound Data | Contains a remote electron-withdrawing chlorine (σₚ ≈ +0.23) via the 4-chlorobenzyl group, in addition to an electron-donating ether oxygen. |
| Comparator Or Baseline | Arylboronic acids with electron-donating groups (EDGs) are reported to be beneficial for the reaction, while electron-withdrawing groups (EWGs) are unfavorable. |
| Quantified Difference | The study confirms a qualitative difference in reactivity based on the substituent's electronic nature. The target compound's mixed electronic profile is a key differentiator from purely EDG-substituted ortho-alkoxy boronic acids. |
| Conditions | Suzuki coupling of arylboronic acids with aryl bromides in aqueous micelles using a palladium catalyst; kinetic analysis via Hammett plots [1]. |
Why This Matters
This differentiated electronic profile provides a tunable handle for optimizing reaction rates and yields, particularly in sequential or orthogonal coupling strategies where precise control over reactivity is paramount.
- [1] Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 12241-12252. https://doi.org/10.1021/acs.joc.4c00022 View Source
